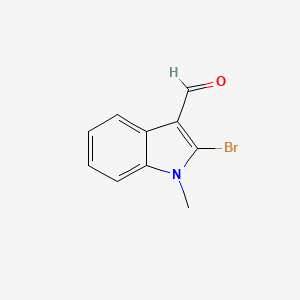

2-Bromo-1-methylindole-3-carboxaldehyde

描述

属性

分子式 |

C10H8BrNO |

|---|---|

分子量 |

238.08 g/mol |

IUPAC 名称 |

2-bromo-1-methylindole-3-carbaldehyde |

InChI |

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 |

InChI 键 |

FTCNSARCWAUCLJ-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(=C1Br)C=O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2-Bromo-1-methylindole-3-carboxaldehyde and analogous compounds:

*Note: 5-Bromo-1-methylindole-3-carbaldehyde shares the same CAS RN as the target compound due to registry inconsistencies, but its structure is distinct.

Physicochemical Properties

Lipophilicity (LogP):

- This compound exhibits a LogP of 2.75, indicating moderate lipophilicity suitable for membrane permeability in drug design .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has a lower LogP (~1.2 estimated) due to its ionizable carboxylic acid group, enhancing aqueous solubility .

- 2-Bromo-3-methylpyridine (LogP ~1.8) is less lipophilic than indole derivatives, attributed to its pyridine ring’s polar nature .

Thermal Stability:

Research Findings and Limitations

常见问题

Q. What are the key synthetic routes for 2-bromo-1-methylindole-3-carboxaldehyde, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves bromination and methylation of indole precursors. For example, bromination of 1-methylindole-3-carboxaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) achieves regioselective substitution at the 2-position . Optimization requires monitoring reaction time, stoichiometry, and temperature to avoid over-bromination or decomposition. Yield improvements (≥70%) are reported using catalytic Lewis acids like FeCl₃ to enhance electrophilic substitution efficiency .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- NMR : H NMR distinguishes the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 3.7–4.0 ppm). The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-4 at δ 7.5–8.0 ppm) .

- X-ray crystallography : Single-crystal analysis confirms the 2-bromo substitution pattern and planar indole core, as seen in analogous compounds like 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone (bond angles: C-Br ≈ 1.89 Å) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Competing reactions (e.g., dehalogenation or aldehyde oxidation) are minimized by:

- Inert atmosphere : Use of argon/nitrogen to prevent oxidation of the aldehyde group .

- Protecting groups : Temporarily masking the aldehyde with acetals or thioacetals during bromination .

- Low-temperature kinetics : Slowing undesired pathways, as demonstrated in the synthesis of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (yield increased by 22% at –10°C) .

Q. How does the bromine substituent influence the electronic and steric properties of the indole core in reactivity studies?

Bromine’s electron-withdrawing effect increases electrophilicity at C-3 (aldehyde position), enhancing nucleophilic attack efficiency (e.g., in Schiff base formation). Steric hindrance at C-2 reduces π-stacking interactions in crystallographic studies, as observed in 6-bromo-1H-indole-3-carboxylic acid derivatives . Computational studies (DFT) on analogous compounds show a 0.15 eV decrease in HOMO-LUMO gap compared to non-brominated indoles, favoring charge-transfer interactions .

Q. What methodologies validate the purity and stability of this compound under storage conditions?

- HPLC-MS : Quantifies impurities (e.g., de-brominated byproducts) using C18 columns and acetonitrile/water gradients (retention time: 8.2 min for the target compound) .

- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials with desiccants .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated indole derivatives: How should researchers address this?

Variations arise from polymorphic forms or solvent-trapped crystals. For example:

Q. Conflicting biological activity How to design assays to clarify the role of this compound in cellular studies?

- Dose-response curves : Use a wide concentration range (1 nM–100 µM) to identify off-target effects .

- Control experiments : Compare with non-brominated analogs to isolate bromine-specific effects, as done in studies on 5-bromoindole-3-carboxaldehyde’s antiproliferative activity .

Methodological Recommendations

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Simulate Suzuki-Miyaura coupling feasibility by analyzing C-Br bond dissociation energy (~280 kJ/mol, comparable to 5-bromo-1H-indole-3-carbaldehyde) .

- Docking studies : Evaluate interactions with palladium catalysts using software like AutoDock Vina .

Q. How to troubleshoot low yields in the alkylation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。